Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane framework. This structure is notable for its three-dimensionality and rigidity, which makes it an interesting subject for various scientific studies. The compound’s molecular formula is C12H10BrFO2, and it has a molecular weight of 285.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: Due to the presence of the bicyclo[1.1.1]pentane core, the compound can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can interact with various biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate stands out due to its specific functional groups and the presence of both bromine and fluorine atoms. These substituents confer unique chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s three-dimensional structure provides distinct advantages in terms of molecular interactions and stability .
Properties
Molecular Formula |
C13H12BrFO2 |
---|---|
Molecular Weight |
299.13 g/mol |
IUPAC Name |
methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H12BrFO2/c1-17-10(16)12-7-11(8-12,13(12,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
NLDANAZYADNAEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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